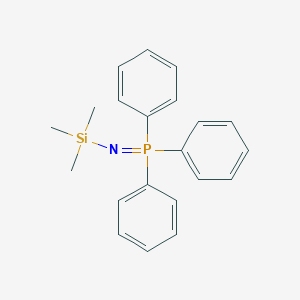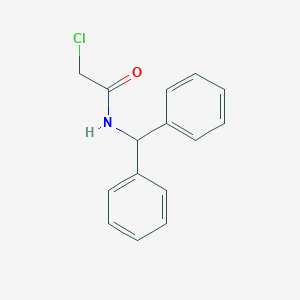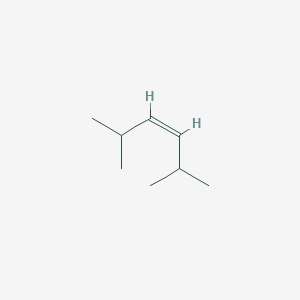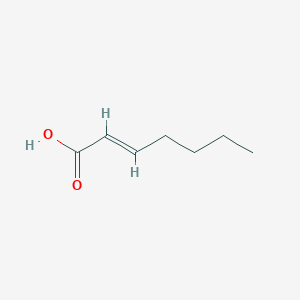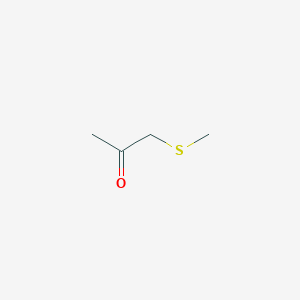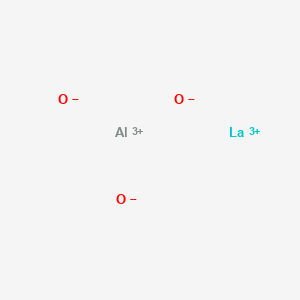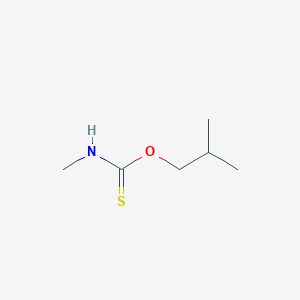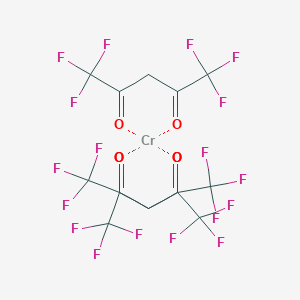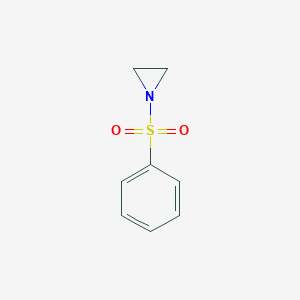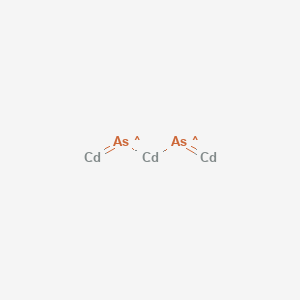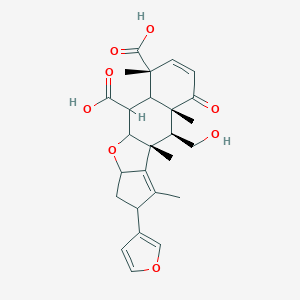
Nimbic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nimbic acid is a plant-derived compound that has attracted considerable attention in recent years due to its potential applications in various fields. It is a triterpenoid compound that is found in the leaves of the neem tree, Azadirachta indica. The neem tree is native to the Indian subcontinent, and its leaves have been used in traditional medicine for centuries. Nimbic acid has been identified as one of the key bioactive compounds in neem leaves, and it has been the subject of extensive scientific research in recent years.
作用機序
The mechanism of action of nimbic acid is not fully understood, but it is believed to act on various cellular pathways and processes. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Nimbic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have a positive effect on the immune system by increasing the production of white blood cells. Additionally, it has been shown to have a hypoglycemic effect by reducing blood sugar levels.
実験室実験の利点と制限
Nimbic acid has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to extract from neem leaves. It has also been shown to have low toxicity and to be relatively safe for use in humans. However, there are some limitations to its use in lab experiments. Its low solubility in water can make it difficult to administer, and its variable purity can affect the reproducibility of results.
将来の方向性
There are several future directions for research on nimbic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a natural pesticide and insecticide in agriculture. Research is needed to determine its effectiveness and safety compared to conventional pesticides. Additionally, further studies are needed to elucidate its mechanism of action and to identify new therapeutic targets.
合成法
Nimbic acid can be synthesized using various methods, including chemical synthesis and extraction from neem leaves. Chemical synthesis involves the use of organic solvents and reagents to produce nimbic acid. However, this method is expensive and requires specialized equipment and expertise. Extraction from neem leaves is a more practical method, and it involves the use of solvents such as methanol or ethanol to extract nimbic acid from the leaves. This method is relatively simple and cost-effective and has been widely used in scientific research.
科学的研究の応用
Nimbic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, nimbic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a positive effect on the immune system and to help regulate blood sugar levels. In the field of agriculture, nimbic acid has been used as a natural pesticide and insecticide due to its anti-microbial properties.
特性
CAS番号 |
11030-74-3 |
|---|---|
製品名 |
Nimbic acid |
分子式 |
C26H30O8 |
分子量 |
470.5 g/mol |
IUPAC名 |
(4R,8S,9S,10R)-13-(furan-3-yl)-9-(hydroxymethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-27)25(3)17(28)5-7-24(2,23(31)32)20(25)18(22(29)30)21(26)34-15/h5-8,11,14-16,18,20-21,27H,9-10H2,1-4H3,(H,29,30)(H,31,32)/t14?,15?,16-,18?,20?,21?,24-,25+,26-/m1/s1 |
InChIキー |
LACLJUZVQWMXBS-VNQZPSTLSA-N |
異性体SMILES |
CC1=C2C(CC1C3=COC=C3)OC4[C@@]2([C@@H]([C@@]5(C(C4C(=O)O)[C@](C=CC5=O)(C)C(=O)O)C)CO)C |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |
正規SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |
同義語 |
nimbic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



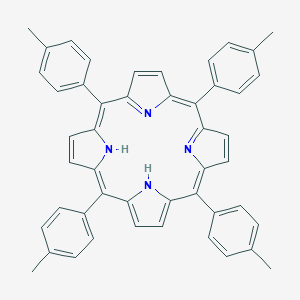
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
